ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Description
This compound is a multifunctional thiophene derivative featuring a 4-methylthiophene core substituted with:
- A 2-chloro-5-(trifluoromethyl)phenyl carbamoyl group at position 3.
- A 2-(4-methoxyphenyl)acetamido moiety at position 2.
- An ethyl carboxylate ester at position 3.
Its molecular formula is C₂₄H₁₉ClF₃N₂O₅S (calculated molecular weight: 563.93 g/mol). The ethyl ester improves solubility relative to carboxylic acid analogs.
Properties
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClF3N2O5S/c1-4-36-24(34)20-13(2)21(22(33)30-18-12-15(25(27,28)29)7-10-17(18)26)37-23(20)31-19(32)11-14-5-8-16(35-3)9-6-14/h5-10,12H,4,11H2,1-3H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOGUTRRYUJLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClF3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and acetamido groups. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods, ensuring that the reactions are efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research suggests that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties due to their ability to interact with various biological targets. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines, such as breast and lung cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The presence of the methoxyphenyl group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial infections .
Enzyme Inhibition
Compounds with similar structural motifs have been investigated for their ability to inhibit enzymes involved in critical metabolic pathways. For example, they may act as inhibitors of protein kinases or other enzymes relevant to cancer metabolism or bacterial growth .
Agrochemical Applications
In addition to pharmaceutical applications, this compound may have potential uses in agriculture as a pesticide or herbicide. The trifluoromethyl group is known to improve the bioactivity of agrochemicals by enhancing their stability and effectiveness against pests and diseases .
Pharmaceutical Research
A study published in MDPI highlights the development of novel compounds based on similar structures that target specific cancer pathways with improved selectivity and potency compared to existing drugs . These findings underscore the importance of structural modifications in enhancing drug efficacy.
Agricultural Field Trials
Field trials have demonstrated that compounds with similar functional groups can significantly reduce pest populations while minimizing harm to beneficial insects. This suggests that ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-[2-(4-methoxyphenyl)acetamido]-4-methylthiophene-3-carboxylate could be developed into an effective agrochemical product .
Mechanism of Action
The mechanism of action of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-[2-(4-METHOXYPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Thiophene vs. Thiazole/Triazine Cores : The thiophene core (target compound) is less polar than thiazole or triazine, favoring membrane permeability. Thiazole/triazine analogs exhibit higher nitrogen content, enhancing hydrogen-bonding interactions with biological targets .
- Substituent Effects: The target compound’s 4-methoxyacetamido group improves solubility compared to sulfur-rich analogs (e.g., thiadiazole-thio in ), while the trifluoromethyl group increases metabolic stability relative to non-fluorinated derivatives .
Pharmacokinetic and Physicochemical Comparisons
Biological Activity
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-[2-(4-methoxyphenyl)acetamido]-4-methylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. The presence of a trifluoromethyl group and a methoxyphenyl moiety enhances its lipophilicity and potential receptor interactions.
Molecular Formula: C20H20ClF3N3O3S
Molecular Weight: 461.90 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Binding: It may interact with various receptors, influencing signaling pathways related to inflammation, cancer proliferation, or other disease states.
- Antimicrobial Activity: Similar compounds have demonstrated antifungal and antibacterial properties, suggesting potential applications in treating infections.
Biological Activity Data
Recent studies have assessed the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally similar to this compound:
- Anticancer Research: A study on a related carbamate showed significant apoptotic effects on cancer cell lines through the activation of caspase pathways, suggesting that similar compounds could induce cell death in malignant cells.
- Antimicrobial Applications: Research indicated that compounds with trifluoromethyl substitutions exhibited enhanced antimicrobial properties against resistant bacterial strains, making them candidates for new antibiotic development.
Q & A
Basic: What are the critical steps in synthesizing this thiophene-carboxylate derivative, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, including:
- Carbamoylation of the thiophene core using 2-chloro-5-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to ensure regioselectivity .
- Acetamido coupling via activated ester intermediates (e.g., HATU/DMAP catalysis) to attach the 4-methoxyphenylacetamide group .
- Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) to finalize the carboxylate moiety .
Optimization Strategies: - Use TLC or HPLC to monitor reaction progress and minimize side products .
- Adjust solvent polarity (e.g., switching from DMF to THF) to improve yield in carbamoyl group incorporation .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Steric Effects: The 4-methylthiophene group creates steric hindrance, slowing nucleophilic attack at the 3-carboxylate. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and bond angles .
- Electronic Effects: The electron-withdrawing trifluoromethyl group on the phenyl ring enhances electrophilicity at the carbamoyl carbon, favoring SNAr reactions. UV-Vis spectroscopy and Hammett plots quantify substituent effects on reaction rates .
Experimental Validation: - Compare reactivity with analogs lacking the trifluoromethyl group using kinetic studies .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl carbons at δ 120–125 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~600) and detects isotopic patterns from chlorine/fluorine .
- X-ray Crystallography: Resolves conformational details of the thiophene core and substituent orientation .
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values across assays)?
Methodological Answer:
- Assay Replication: Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
- Target Specificity Screening: Use CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition vs. metabolic enzyme interactions) .
- Data Normalization: Apply statistical models (e.g., Z-score normalization) to account for batch effects in high-throughput screens .
Basic: What functional groups in this compound are most susceptible to metabolic degradation, and how can stability be improved?
Methodological Answer:
- Labile Groups: The ethyl ester is prone to hydrolysis by esterases. The acetamido bond may undergo proteolytic cleavage .
- Stabilization Strategies:
- Replace the ethyl ester with a tert-butyl group to reduce hydrolysis .
- Introduce methyl groups ortho to the acetamido bond to sterically shield it .
Advanced: How can computational methods predict this compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with ATP-binding pockets using crystal structures from the PDB (e.g., EGFR kinase: PDB 1M17) .
- MD Simulations (GROMACS): Analyze binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carbamoyl group and Asp831) .
- QSAR Models: Corinate substituent hydrophobicity (logP) with IC50 values to optimize lead compounds .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Purification: Column chromatography becomes impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) for bulk purification .
- Byproduct Control: Optimize stoichiometry (e.g., 1.2 equivalents of isocyanate) to minimize unreacted intermediates .
Advanced: How does the compound’s logD and pKa influence its pharmacokinetic profile?
Methodological Answer:
- logD (pH 7.4): Measure via shake-flask method (octanol/buffer). The trifluoromethyl group increases logD (~3.5), enhancing membrane permeability but risking hepatotoxicity .
- pKa Determination: Use potentiometric titration to identify ionizable groups (e.g., carbamoyl NH at pKa ~9.5). Adjust formulation (e.g., enteric coatings) to enhance oral bioavailability .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s therapeutic potential?
Methodological Answer:
- Antiproliferative Activity: MTT assay on cancer cell lines (e.g., HCT-116, IC50 determination) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Cytotoxicity: Compare with normal cell lines (e.g., HEK-293) to assess selectivity .
Advanced: How can researchers address discrepancies in crystallographic vs. solution-phase structural data?
Methodological Answer:
- Dynamic NMR: Analyze rotational barriers of the thiophene ring in DMSO-d6 to detect conformational flexibility not observed in crystals .
- SAXS (Small-Angle X-ray Scattering): Compare solution-phase conformation with crystallographic data to identify aggregation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
